Methyl 4-fluoro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381962 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174403-69-1 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a focus on providing actionable data and methodologies for professionals in scientific research and development.

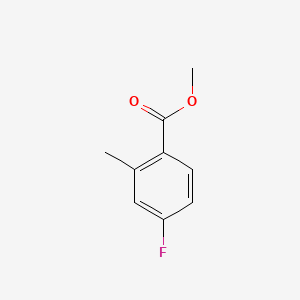

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, and a methyl ester group at position 1.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 174403-69-1 |

| Molecular Formula | C₉H₉FO₂[2] |

| Molecular Weight | 168.17 g/mol |

| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=C(C)C=C(F)C=C1[1] |

| Synonyms | 4-Fluoro-2-methylbenzoic acid methyl ester, Benzoic acid, 4-fluoro-2-methyl-, methyl ester[1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Colorless Liquid | |

| Boiling Point | 206 °C at 760 mmHg | [3] |

| Density | 1.137 g/cm³ | [4] |

| Flash Point | 77 °C | [3][4] |

| Purity | Typically ≥97% | [4] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. For reference, spectral data of a closely related isomer, Methyl 4-fluorobenzoate, is provided where available.

Table 3: Spectral Data Summary

| Spectrum Type | Expected/Observed Data |

| ¹H NMR | Expected signals for aromatic protons, a methyl ester singlet, and a methyl group singlet. |

| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methoxy carbon, and a methyl carbon. |

| IR Spectroscopy | Expected characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 168. |

Note: While a definitive spectrum for this compound was not found in the search, a supplier, ChemicalBook, indicates the availability of such data.[5] Researchers are advised to consult commercial suppliers for specific spectral information.

Synthesis

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor)

A common method for the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[6]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent (e.g., 1,2-dichloroethane).

-

Catalysis: Cool the mixture and add a Lewis acid catalyst, such as anhydrous aluminum trichloride.

-

Acylation: Maintain the reaction at a controlled temperature while monitoring the progress by a suitable analytical method (e.g., HPLC).

-

Hydrolysis: Upon completion, the intermediate is hydrolyzed under alkaline conditions (e.g., using a 30% aqueous solution of sodium hydroxide).

-

Acidification and Isolation: The reaction mixture is then acidified (e.g., with concentrated hydrochloric acid) to precipitate the crude product.

-

Purification: The crude 4-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.

Fischer Esterification to this compound

The final product is obtained by the acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with methanol.

Experimental Protocol: Fischer Esterification (Adapted from a general procedure for benzoic acid esterification)[7]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to reach equilibrium, typically several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis.[4] Its fluorinated structure makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. It is often employed in the synthesis of compounds with potential anti-inflammatory or antimicrobial activities.

While specific biological activities of this compound itself are not documented in the reviewed literature, its role as an intermediate is crucial in the drug discovery and development process.[4]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic intermediate. Therefore, a diagram for a signaling pathway involving this specific compound cannot be provided at this time. Researchers investigating novel fluorinated compounds may find this molecule to be a valuable starting point for the synthesis of new chemical entities with potential biological activities.

Safety and Handling

This compound is considered hazardous. The following is a summary of its hazard information.

Table 4: Hazard and Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled[3] |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with applications in pharmaceutical and materials science research. This guide has provided a summary of its chemical and physical properties, a detailed methodology for its synthesis, and an overview of its applications. While direct biological activity data for this compound is not currently available, its role as a precursor to potentially bioactive molecules underscores its importance in the field of drug discovery. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

- 1. This compound | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. angenechemical.com [angenechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(174403-69-1) 1H NMR spectrum [chemicalbook.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate

CAS Number: 174403-69-1

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role as a building block in pharmaceutical research.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][2] It is recognized for its utility as a versatile intermediate in a range of organic synthesis reactions.[3] The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 174403-69-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₉FO₂ | [3][7] |

| Molecular Weight | 168.17 g/mol | [1] |

| Appearance | Colorless Liquid | [1][2] |

| Purity | Typically ≥97% | [9] |

| Boiling Point | 206 °C | [3] |

| Density | 1.137 g/cm³ | [3] |

| Flash Point | 77 °C | [3] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 174403-69-1 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. 174403-69-1 | 4-fluoro-2-méthylbenzoate de méthyle | this compound - Capot Chimique [capotchem.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 174403-69-1|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. thoreauchem.com [thoreauchem.com]

Spectroscopic Analysis of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis against similar molecules such as methyl 4-fluorobenzoate and methyl 2-methylbenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -COOCH₃) |

| ~6.8-7.0 | Doublet of Doublets (dd) | 1H | Ar-H (meta to -COOCH₃, ortho to -F) |

| ~6.7-6.9 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -CH₃, meta to -F) |

| ~3.8-3.9 | Singlet (s) | 3H | -COOCH ₃ |

| ~2.4-2.6 | Singlet (s) | 3H | Ar-CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166-168 | C =O (Ester) |

| ~162-165 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~140-142 | Ar-C (quaternary, attached to -CH₃) |

| ~131-133 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to -COOCH₃) |

| ~125-127 (d) | Ar-C (quaternary, attached to -COOCH₃) |

| ~115-117 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to -COOCH₃, ortho to -F) |

| ~112-114 (d, ²JCF ≈ 21 Hz) | Ar-C H (ortho to -CH₃, meta to -F) |

| ~51-53 | -COOC H₃ |

| ~20-22 | Ar-C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | C-H stretch (Aromatic) |

| ~2950-2990 | Medium-Weak | C-H stretch (Aliphatic, -CH₃) |

| ~1720-1740 | Strong | C=O stretch (Ester) |

| ~1600-1620 | Medium | C=C stretch (Aromatic ring) |

| ~1480-1520 | Medium | C=C stretch (Aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (Ester, asymmetric) |

| ~1100-1150 | Strong | C-F stretch |

| ~1050-1100 | Medium | C-O stretch (Ester, symmetric) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 137 | High | [M - OCH₃]⁺ |

| 109 | Medium | [M - COOCH₃]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

ATR: Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and typically provides the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Methyl 4-fluoro-2-methylbenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of Methyl 4-fluoro-2-methylbenzoate (CAS No: 174403-69-1), a key intermediate in organic synthesis. Understanding these properties is critical for optimizing reaction conditions, developing stable formulations, and ensuring appropriate storage and handling.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is detailed below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 174403-69-1 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | |

| Physical Form | Colorless Liquid | [1] |

| Purity | ≥98% | [2][3] |

| Storage Temperature | Room Temperature | [1] |

Solubility Profile

Table 2.1: Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble / Insoluble | The hydrophobic aromatic ring and ester group limit aqueous solubility.[4][5][6] |

| Methanol | Soluble | Polar protic solvent, miscible with esters.[6] |

| Ethanol | Soluble | Polar protic solvent, miscible with esters.[4][6] |

| Diethyl Ether | Soluble | Common organic solvent for esters.[4][6] |

| Organic Solvents | Miscible | Generally miscible with a wide range of organic solvents.[5] |

Table 2.2: Quantitative Solubility (Data Not Available)

Quantitative experimental data is required for precise solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Data Not Available | N/A | N/A |

Stability Profile

The stability of this compound is dictated by its ester functional group. It is susceptible to degradation under certain conditions, particularly hydrolysis. Forced degradation studies are essential to fully characterize its stability.[7][8]

Table 3.1: Predicted Chemical Stability & Degradation Pathways

| Condition | Stability | Predicted Degradation Pathway & Products |

| Acidic (Hydrolysis) | Susceptible | Acid-catalyzed hydrolysis to yield 4-fluoro-2-methylbenzoic acid and methanol.[9] |

| Basic (Hydrolysis) | Highly Susceptible | Base-catalyzed hydrolysis (saponification) to form the salt of 4-fluoro-2-methylbenzoic acid and methanol.[5][10][11] |

| Oxidative | Susceptible | Incompatible with oxidizing agents.[6] Degradation pathway is compound-specific. |

| Thermal | Generally Stable | Expected to be stable at room temperature for storage.[1] High temperatures may cause degradation. |

| Photolytic | Data Not Available | Photostability testing as per ICH Q1B guidelines would be required to determine sensitivity to UV/visible light.[8][12] |

Experimental Protocols

The following sections detail standardized methodologies for quantitatively determining the solubility and stability of this compound.

Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[13]

-

Preparation : Prepare a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions, organic solvents).

-

Addition of Solute : Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.[13]

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]

-

Sampling and Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a suitable syringe filter that does not bind the compound.

-

Quantification : Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a calibration curve.[14][16]

-

Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol: Stability Assessment via Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[8][10] The goal is typically to achieve 5-20% degradation.[10][12]

-

Sample Preparation : Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]

-

Acid Hydrolysis : Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 80°C) for a defined period. Neutralize the sample after the stress period.[10]

-

Base Hydrolysis : Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and maintain at room or elevated temperature. Given that esters are labile to bases, conditions may need to be moderated.[10] Neutralize the sample after the stress period.

-

Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]

-

Thermal Degradation : Store the sample solution at an elevated temperature (e.g., 80°C) in the dark to prevent photolytic effects.

-

Photolytic Degradation : Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[12] A control sample should be kept in the dark.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to the analysis of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: The mechanism of base-catalyzed hydrolysis (saponification).

References

- 1. This compound | 174403-69-1 [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. quora.com [quora.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. homework.study.com [homework.study.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Navigating the Safety Profile of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation, procedural workflows, and an analysis of its hazard profile.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Physical Form | Colorless Liquid | |

| Purity | 95% - ≥98% | [3] |

| Storage Temperature | Room Temperature |

Section 2: Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from Thermo Fisher Scientific, revised in April 2024, states that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and requires no label elements.[2]

Conversely, a safety information page from Sigma-Aldrich lists several hazard statements, indicating potential health risks. This discrepancy may arise from different data sources, purity levels, or supplier-specific assessments. For a comprehensive safety approach, it is prudent to consider the more stringent hazard classification. The GHS pictograms and hazard statements from this more cautious perspective are detailed in Table 2.

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |

|

| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This table represents the more stringent hazard classification found for this compound.

Section 3: Toxicological Profile

Detailed toxicological studies on this compound are not extensively available in the public domain. One SDS indicates that the toxicological properties have not been fully investigated.[2] The same source reports no known effects for mutagenicity, reproductive toxicity, developmental toxicity, or teratogenicity, and it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.[2]

Given the hazard statements from other suppliers, it is recommended to handle this chemical with the assumption that it is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory system.

Section 4: Experimental Protocols and Workflows

General Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram outlines the recommended workflow for handling and in case of accidental exposure.

Caption: Recommended workflow for safe handling and first aid.

Section 5: Accidental Release and Disposal

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Spilled material should be swept up and shoveled into suitable containers for disposal.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

Section 6: Fire-Fighting Measures

For fires involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] As with any chemical fire, wear a self-contained breathing apparatus with a full facepiece operated in pressure-demand or other positive pressure mode.

Section 7: Stability and Reactivity

This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use, and hazardous polymerization does not occur.[2]

Conclusion

While there are some discrepancies in the provided hazard information for this compound, a cautious approach that considers the potential for harm is recommended. Adherence to the safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are essential for researchers and scientists working with this compound. This guide provides a foundational understanding of its safety profile to support its responsible use in research and development.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate for Researchers and Drug Development Professionals

December 2025

Abstract

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols for its synthesis, along with available physical and spectroscopic data, are presented to support its use in research and drug discovery.

Introduction

This compound (CAS No. 174403-69-1) is a colorless liquid at room temperature. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, as well as a methyl ester functional group, imparts specific reactivity and properties that are advantageous in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material for the design of novel pharmaceuticals. This guide will detail its synthesis, properties, and a significant application in the context of cancer drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, the following tables summarize its key physicochemical properties and predicted spectroscopic characteristics. Data from analogous compounds are provided for comparative reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 174403-69-1 | |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Physical Form | Colorless Liquid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature |

Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | Ar-H |

| ~6.90 | m | 2H | Ar-H |

| ~3.88 | s | 3H | -OCH₃ |

| ~2.55 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C=O |

| ~163.0 (d) | C-F |

| ~141.0 | C-CH₃ |

| ~131.5 (d) | Ar-CH |

| ~126.0 | Ar-C |

| ~115.0 (d) | Ar-CH |

| ~113.5 (d) | Ar-CH |

| ~52.0 | -OCH₃ |

| ~21.5 | -CH₃ |

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H (aliphatic) |

| ~1720 | C=O (ester) |

| ~1610, 1500 | C=C (aromatic) |

| ~1250 | C-O (ester) |

| ~1150 | C-F |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ |

| 137 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of its precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification.

Synthesis of 4-fluoro-2-methylbenzoic acid

A documented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol (adapted from CN110903176A)

-

Friedel-Crafts Acylation:

-

To a solution of m-fluorotoluene (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add anhydrous aluminum trichloride (1.1 eq) at 0°C under a nitrogen atmosphere.

-

Slowly add trichloroacetyl chloride (1.1 eq) to the mixture, maintaining the temperature between 0 and 10°C.

-

Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.

-

-

Hydrolysis:

-

To the reaction mixture, add a 30% aqueous solution of sodium hydroxide and stir vigorously.

-

Acidify the mixture to a pH of 3-4 with concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure 4-fluoro-2-methylbenzoic acid. A reported yield for this process is 61% with a purity of approximately 98.5%.

-

Synthesis of this compound (Fischer Esterification)

The following is a general protocol for the Fischer esterification of 4-fluoro-2-methylbenzoic acid, based on standard procedures for similar aromatic carboxylic acids.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours (typically 4-16 hours), monitoring the reaction progress by TLC or GC.

-

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

-

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a two-stage process.

Caption: Synthetic workflow for this compound.

Application in Drug Development: Hedgehog Pathway Inhibition

This compound has been identified as a key intermediate in the synthesis of potent inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several types of cancer.

A United States Patent describes the use of this compound in the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-methyl-4-((2S,6R)-2,6-dimethylmorpholino)benzamide, a compound identified as a Hedgehog pathway inhibitor. These compounds are of interest for the treatment of cancers driven by abnormal Hh activity.

Visualization of the Role of this compound in Hedgehog Pathway Inhibitor Synthesis

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of a complex Hedgehog pathway inhibitor.

Caption: Role as a key intermediate in inhibitor synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with demonstrated utility in the development of targeted cancer therapeutics. This guide has provided a detailed overview of its synthesis and properties, highlighting its role in the creation of Hedgehog pathway inhibitors. The provided experimental protocols and data serve as a resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on this important building block. Further research into the direct biological activities of this compound and its derivatives may reveal additional therapeutic applications.

Unveiling the Journey of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and a survey of its applications are presented to serve as a comprehensive resource for researchers.

Introduction: The Advent of Fluorinated Benzoates

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological properties of a compound. These effects include altered metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. While the precise date of the initial synthesis of this compound is not prominently documented in seminal, standalone publications, its development is intrinsically linked to the broader exploration of fluorinated benzoic acid derivatives as versatile intermediates.

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. Therefore, the history of the ester is closely tied to the development of efficient synthetic pathways to this key precursor.

Synthesis and Historical Development

The synthesis of 4-fluoro-2-methylbenzoic acid, and subsequently its methyl ester, has been approached through various routes over the years. Early methods often involved multi-step processes with harsh reaction conditions. However, a significant advancement in the synthesis of the parent acid is detailed in Chinese patent CN110903176A. This methodology provides a more industrially scalable and cost-effective approach.

Key Synthetic Pathway for 4-fluoro-2-methylbenzoic acid

A widely recognized synthesis for 4-fluoro-2-methylbenzoic acid commences with m-fluorotoluene and trichloroacetyl chloride. The process involves a Friedel-Crafts acylation reaction catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, to generate a ketone intermediate. This is followed by hydrolysis under alkaline conditions and subsequent acidification to yield a mixture of ortho and para isomers. The desired 4-fluoro-2-methylbenzoic acid is then isolated and purified through recrystallization.[1]

The subsequent esterification to this compound is a standard procedure, typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocols

Synthesis of 4-fluoro-2-methylbenzoic acid[1]

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, m-fluorotoluene is dissolved in a solvent such as 1,2-dichloroethane.

-

The solution is cooled to approximately 0°C under a nitrogen atmosphere.

-

Anhydrous aluminum trichloride is added to the cooled solution.

-

Trichloroacetyl chloride is then added dropwise while maintaining the temperature between 0 and 10°C.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis and Acidification

-

The reaction mixture from Step 1 is slowly added to a cold aqueous solution of hydrochloric acid (5%).

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic phases are then treated with an aqueous solution of sodium hydroxide (30%).

-

The mixture is stirred, and the pH is subsequently adjusted to 3-4 with concentrated hydrochloric acid.

-

The aqueous phase is removed, and the organic solvent is distilled off to yield the crude product.

Step 3: Purification

-

The crude 4-fluoro-2-methylbenzoic acid is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexane.

Esterification to this compound

-

4-fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |

| This compound | C₉H₉FO₂ | 168.17 | 174403-69-1 | Colorless Liquid | >95%[2] |

| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | White to off-white solid | - |

Table 1: Physicochemical Properties

| Compound | Synthesis Step | Reactants | Catalyst/Reagents | Solvent | Yield |

| 4-fluoro-2-methylbenzoic acid | Friedel-Crafts Acylation & Hydrolysis | m-fluorotoluene, trichloroacetyl chloride | Anhydrous AlCl₃, NaOH, HCl | 1,2-dichloroethane | Not specified in patent |

| This compound | Esterification | 4-fluoro-2-methylbenzoic acid, methanol | H₂SO₄ | Methanol | Typically high |

Table 2: Synthetic Yields and Conditions

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | 7.90-7.85 (m, 1H), 6.95-6.85 (m, 2H), 3.89 (s, 3H), 2.55 (s, 3H) | 167.0, 163.5 (d, J=250 Hz), 142.0 (d, J=8 Hz), 132.0 (d, J=9 Hz), 125.0 (d, J=3 Hz), 115.0 (d, J=21 Hz), 113.0 (d, J=22 Hz), 52.0, 21.0 |

Table 3: Spectroscopic Data (Predicted/Typical Values)

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. The presence of the fluoro and methyl groups on the benzene ring allows for diverse chemical modifications and can influence the biological activity of the final products.

Role in Pharmaceutical Synthesis

Fluorinated benzoic acid derivatives are widely employed in drug discovery.[3] The unique properties of fluorine can enhance the pharmacological profile of drug candidates. This compound can be utilized as a scaffold to build more complex molecules with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.[4]

Utility in Agrochemicals

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the development of new agrochemicals, including herbicides and fungicides. The fluorinated moiety can contribute to the efficacy and selectivity of these crop protection agents.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical and well-established workflow in organic chemistry, starting from commercially available precursors.

Conclusion

This compound, while not having a storied discovery in its own right, represents an important class of fluorinated building blocks that are indispensable in modern chemical synthesis. Its accessibility through scalable synthetic routes, particularly for its carboxylic acid precursor, ensures its continued use in the development of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide aim to facilitate its application in research and development, empowering scientists to leverage its unique properties in the creation of innovative chemical entities.

References

Theoretical Properties of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-fluoro-2-methylbenzoate (MFMB) is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that can be exploited in the design of novel bioactive compounds. Understanding the theoretical properties of MFMB is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures, thereby facilitating its use in complex synthetic pathways.

This guide employs a theoretical approach, primarily based on Density Functional Theory (DFT), to elucidate the molecular structure, electronic characteristics, and predicted spectroscopic behavior of MFMB. While direct computational studies on this specific molecule are not prevalent in published literature, the data herein is generated based on established principles and comparative analysis of similar fluorinated and methylated benzoate esters.

Theoretical Methodology

The theoretical data presented in this guide are based on a typical computational workflow employed for the analysis of small organic molecules. This workflow is designed to predict the molecule's properties in the gaseous phase.

Figure 1: General workflow for theoretical property calculation.

Predicted Molecular Properties

The following tables summarize the predicted theoretical properties of this compound. These values are illustrative and based on typical results from DFT calculations for structurally analogous compounds.

Optimized Molecular Geometry

The molecular geometry of this compound has been optimized to its lowest energy conformation. The key predicted bond lengths and angles are presented in Table 1.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-CH₃ | 1.44 | |

| C-F | 1.36 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | ||

| O=C-O | 124.5 | |

| C-O-CH₃ | 116.0 | |

| C-C-F | 119.5 | |

| C-C-C (aromatic) | 118.0 - 121.0 | |

| Table 1: Predicted Optimized Geometrical Parameters for this compound. |

Electronic Properties

The electronic properties of a molecule, such as its dipole moment, are crucial for understanding its solubility and intermolecular interactions.

| Property | Predicted Value |

| Dipole Moment | ~2.1 Debye |

| Table 2: Predicted Electronic Properties for this compound. |

Predicted Vibrational Frequencies (IR Spectroscopy)

The theoretical vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key stretching frequencies are highlighted in Table 3.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (aromatic) | C-H on benzene ring | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | C-H in methyl groups | 2980 - 2870 | Medium |

| C=O Stretch | Ester carbonyl | ~1725 | Strong |

| C-C Stretch (aromatic) | C-C in benzene ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Ester C-O | 1280 - 1250 | Strong |

| C-F Stretch | C-F on benzene ring | 1250 - 1200 | Strong |

| Table 3: Predicted Key Vibrational Frequencies for this compound. |

Predicted NMR Spectroscopic Data

Predicted ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural verification. The values are referenced to tetramethylsilane (TMS).

| ¹H NMR | ||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H3, H5, H6) | 7.0 - 7.9 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

| ¹³C NMR | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | |

| Carbonyl (C=O) | ~167 | |

| Aromatic (C1, C2, C3, C4, C5, C6) | 115 - 140 | |

| Methoxy (-OCH₃) | ~52 | |

| Methyl (-CH₃) | ~21 | |

| Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |

Experimental Protocols

To empirically validate the theoretical predictions, the following standard experimental protocols are recommended.

Determination of Boiling Point

-

Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or on a heating block.[1][2]

-

Heating: The apparatus is heated slowly and uniformly.[1]

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This is the boiling point of the liquid.[1]

-

Safety: Always wear safety goggles and ensure the apparatus is heated gently to avoid bumping.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[4][5]

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6][7] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

Spectra Recording: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of this compound. The predicted molecular geometry, electronic properties, and spectroscopic data serve as a valuable baseline for researchers. The provided experimental protocols offer a clear path for the empirical validation of these theoretical predictions. A thorough understanding of these properties is essential for the effective application of this compound in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives [mdpi.com]

- 3. H-bond and dipole-dipole interactions between water and COO functional group in methyl benzoate derivatives: Substituent and heteroatom effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. methyl benzoate [stenutz.eu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Potential Research Applications of Methyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester primarily utilized as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemical development, and material science.[1] Its unique substitution pattern—a fluorine atom at the C4 position, a methyl group at C2, and a methyl ester at C1—offers a valuable scaffold for creating complex molecules with tailored physicochemical and biological properties. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[2] This guide outlines the known properties of this compound, explores its potential research applications as a key building block, provides detailed synthetic protocols, and illustrates hypothetical workflows and mechanisms of action for its derivatives.

Physicochemical and Safety Data

This compound is a colorless liquid at room temperature.[1] Its key identifiers and properties are summarized below, providing a foundation for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 174403-69-1 | |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Purity | Typically ≥95% - 98% | |

| IUPAC Name | This compound | |

| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | Signal Word |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H332: Harmful if inhaled. | ||

| H335: May cause respiratory irritation. | ||

| Data derived from supplier safety documentation. |

Potential Research Applications

The primary value of this compound lies in its role as a synthetic precursor. The fluorinated 2-methylbenzoate core is a privileged scaffold in medicinal chemistry.

Intermediate for Pharmaceutical Ingredient (API) Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy to improve pharmacological properties.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, while the strength of the C-F bond often blocks sites of metabolic oxidation, thereby increasing the drug's half-life.[2]

-

As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The 4-fluoro-2-methylphenyl moiety derived from this compound can be elaborated to explore structure-activity relationships (SAR) in novel inhibitor designs.

-

In the Development of CNS-Active Agents: Fluorine substitution can enhance lipophilicity, which may improve a molecule's ability to cross the blood-brain barrier. Derivatives could be investigated for applications in neurology and psychiatry.

-

Antimicrobial and Anti-inflammatory Agents: The compound is cited as a building block for molecules with potential anti-inflammatory or antimicrobial activity.[1] New derivatives can be synthesized and screened against various bacterial, fungal, or inflammatory targets.[3]

Building Block for Agrochemicals

Similar to pharmaceuticals, the development of advanced herbicides and pesticides benefits from the inclusion of fluorinated moieties to enhance efficacy and environmental stability.[4] this compound can serve as a starting material for novel crop protection agents.

Precursor in Material Science

Fluorinated compounds are integral to the design of advanced materials. This ester can be used in the synthesis of specialized fluorinated polymers or coatings where properties like thermal stability, chemical resistance, and hydrophobicity are desired.[1]

Experimental Protocols & Workflows

Synthesis of this compound

The most direct synthesis is the Fischer esterification of the corresponding carboxylic acid.

Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid

-

Reaction Setup: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, a saturated brine solution.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

This protocol is adapted from a standard esterification procedure for a similar compound.[5]

Proposed Synthetic Workflow for a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be used to synthesize a hypothetical bioactive compound.

Caption: Synthetic workflow from starting material to a final drug candidate.

Hypothetical Mechanism of Action

A derivative synthesized from this compound could potentially act as a Type I kinase inhibitor, competing with ATP for the enzyme's active site. The diagram below illustrates this hypothetical interaction within a cellular signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While this compound does not possess significant known biological activity itself, its true potential is realized as a high-value starting material. Its fluorinated and substituted aromatic structure provides a robust foundation for the synthesis of novel compounds in drug discovery, agrochemicals, and material science. The strategic incorporation of this scaffold allows researchers to fine-tune molecular properties, leading to the development of next-generation APIs and advanced materials. Further research should focus on the creative elaboration of this core structure to explore diverse biological and chemical spaces.

References

- 1. Methyl4-fluoro-2-methylbenzoate [myskinrecipes.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

Methyl 4-fluoro-2-methylbenzoate: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using Graphviz.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, offering unique steric and electronic properties that are highly valuable in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and bioavailability of parent molecules.

| Property | Value | Reference |

| CAS Number | 174403-69-1 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Physical Form | Colorless Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Friedel-Crafts acylation of m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid, which is then esterified to the final product.

Synthesis of 4-fluoro-2-methylbenzoic acid

A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene and trichloroacetyl chloride.[2] The reaction proceeds via a Friedel-Crafts acylation followed by hydrolysis.

Reaction Scheme:

Caption: Synthesis of 4-fluoro-2-methylbenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one and its isomer [2]

-

To a 2000 mL four-necked reaction flask, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.

-

Under a nitrogen atmosphere, cool the mixture to approximately 0 °C.

-

Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.

-

Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10 °C.

-

Monitor the reaction progress by HPLC. Once the residual m-fluorotoluene is ≤ 0.5%, slowly pour the reaction mixture into approximately 800 g of 5% cold hydrochloric acid solution with stirring.

-

After complete dissolution, allow the layers to separate. Remove the upper aqueous layer and wash the organic layer once with water. The organic phase, containing a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one (approx. 76%) and its isomer (approx. 23%), is used directly in the next step.

Step 2: Synthesis of 4-fluoro-2-methylbenzoic acid and its isomer [2]

-

To the organic phase from the previous step, add 440 g of a 30% aqueous sodium hydroxide solution.

-

Stir the mixture for one hour.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Allow the layers to separate and remove the aqueous phase.

-

Wash the organic layer once with water.

-

Remove the solvent by distillation under normal pressure to obtain the crude product (approximately 148 g).

Step 3: Purification of 4-fluoro-2-methylbenzoic acid [2]

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene, benzene, ethyl acetate, chloroform, or a mixture of these solvents to yield the target product, 4-fluoro-2-methylbenzoic acid.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst. While a specific protocol for 4-fluoro-2-methylbenzoic acid is not detailed in the immediate literature, a general and adaptable procedure for benzoic acid derivatives is well-established.

Reaction Scheme:

Caption: Esterification of 4-fluoro-2-methylbenzoic acid.

Experimental Protocol (Adapted from a general procedure):

-

In a round-bottomed flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Applications as a Fluorinated Building Block

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The fluorinated phenyl moiety can be incorporated into larger scaffolds to modulate their biological activity.

While specific, detailed protocols for the use of this compound in the synthesis of named commercial products are proprietary, its utility can be inferred from its structural alerts and the known reactivity of similar fluorinated benzoates. For instance, such compounds are often employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures, which are common motifs in drug candidates.

Illustrative Reaction Scheme (Suzuki-Miyaura Coupling):

Caption: Suzuki-Miyaura cross-coupling reaction.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Spectrum available from chemical suppliers. |

| IR | Data not readily available in public databases. |

| Mass Spec. | Data not readily available in public databases. The mass spectrum of the closely related Methyl 4-fluorobenzoate shows a molecular ion peak at m/z 154.[4] |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H332: Harmful if inhaled. | |

| H335: May cause respiratory irritation. |

This information is summarized from supplier safety data sheets and should be consulted for complete details.[1]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its preparation from readily available starting materials and its potential for incorporation into diverse molecular scaffolds make it an attractive tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in its effective utilization in research and development.

References

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of Methyl 4-fluoro-2-methylbenzoate: A Detailed Protocol for Drug Discovery and Development

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-fluoro-2-methylbenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is based on the robust and widely applicable Fischer-Speier esterification, offering a reliable route for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the creation of complex molecules with potential biological activity. Its structure, featuring a fluorine atom and a methyl ester group, makes it a versatile scaffold for the development of active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents. This protocol details the synthesis of this compound from 4-fluoro-2-methylbenzoic acid via an acid-catalyzed esterification with methanol.

The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol.

Experimental Overview

The synthesis of this compound is achieved by reacting 4-fluoro-2-methylbenzoic acid with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux, followed by a standard aqueous work-up to isolate and purify the desired ester.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

-

4-fluoro-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer with water.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup in the funnel; vent frequently.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 4-fluoro-2-methylbenzoic acid | 154.14 | 1.0 | 1.0 |

| Methanol | 32.04 | 10.0 - 20.0 | 10.0 - 20.0 |

| Sulfuric Acid (98%) | 98.08 | 0.1 - 0.2 | 0.1 - 0.2 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (%) |

| This compound | 168.16 | 1.09 | 85 - 95% |

Note: Yields are illustrative and can vary based on reaction scale and conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.